Cas no 117022-35-2 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI))

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI) structure
117022-35-2 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI)
Numero CAS:117022-35-2
MF:C20H18O3
MW:306.355125904083
CID:201454
PubChem ID:132251
Update Time:2025-04-19

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,6-dimethyl-, [1R-(1a,2b,2aa,3aa)]- (9CI)
    • (+-)-anti-1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,7-dimethylchrysene
    • (1alpha,2beta,2aalpha,3aalpha)-(+-)-1,2,2a,3a-Tetrahydro-4,6-dimethylchryseno(3,4-b)oxirene-1,2-diol
    • 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
    • DTXSID20922250
    • (+/-)-anti-1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,7-dimethylchrysene
    • anti-5,7-Dimethylchrysene-1,2-diol-3,4-epoxide
    • 1,10-dimethyl-7,8,8a,9a-tetrahydrochryseno[3,4-b]oxirene-7,8-diol
    • CCRIS 3852
    • 16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol
    • anti-1,2,3,4-Tetrahydro-5,7-dimethylchrysene-1,2-diol-3,4-epoxide
    • 139627-44-4
    • 5,7-diMeC-1,2-dihydroxy-3,4-epoxide
    • Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4,6-dimethyl-, (1R-(1-alpha,2-alpha,2a-beta,3a-beta))-
    • Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4,6-dimethyl-, (1alpha,2beta,2aalpha,3aalpha)-(+-)-
    • (1R-(1alpha,2alpha,2abeta,3abeta))-1,2,2a,3a-Tetrahydro-4,6-dimethylchryseno(3,4-b)oxirene-1,2-diol
    • CCRIS 4105
    • 117022-35-2
    • Inchi: 1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3
    • Chiave InChI: WJNMOHJPMIXLHU-UHFFFAOYSA-N
    • Sorrisi: O1C2C3C4C(C)=CC5C(C)=CC=CC=5C=4C=CC=3C(C(C12)O)O

Proprietà calcolate

  • Massa esatta: 272.08309
  • Massa monoisotopica: 306.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 0
  • Complessità: 480
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 53Ų

Proprietà sperimentali

  • Densità: 1.387
  • Punto di ebollizione: 578°Cat760mmHg
  • Punto di infiammabilità: 303.4°C
  • Indice di rifrazione: 1.763
  • PSA: 52.54
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.